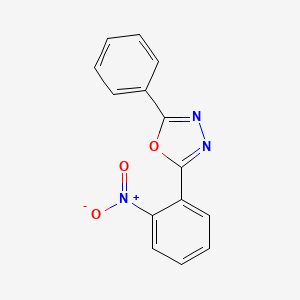
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the oxadiazole ring
Vorbereitungsmethoden
The synthesis of 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-nitrobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Analyse Chemischer Reaktionen
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions. For example, nitration, halogenation, and sulfonation can occur under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, tin(II) chloride), electrophiles (e.g., nitric acid for nitration), and catalysts (e.g., palladium for hydrogenation).
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the construction of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole include other oxadiazole derivatives such as 2-(2-Nitrophenyl)-1,3,4-oxadiazole and 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole. These compounds share the oxadiazole core structure but differ in the position and nature of substituents on the phenyl rings. The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry.
References
- From in vitro to in cellulo: structure–activity relationship of (2-nitrophenyl)methanol derivatives
- A brief review of the biological potential of indole derivatives
- Recent investigations into synthesis and pharmacological applications
- 2-Nitrophenyl-beta-D-galactopyranoside, 98+%, Thermo Scientific Chemicals
- 2-(3-NITROPHENYL)ACETIC ACID: Uses, Interactions, Mechanism of Action
- N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents
Eigenschaften
CAS-Nummer |
2518-61-8 |
|---|---|
Molekularformel |
C14H9N3O3 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-9-5-4-8-11(12)14-16-15-13(20-14)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
LIJMRRGETTVLFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


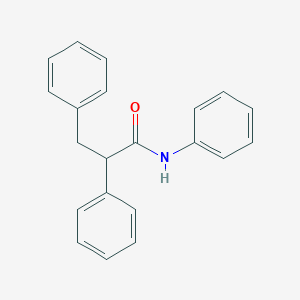
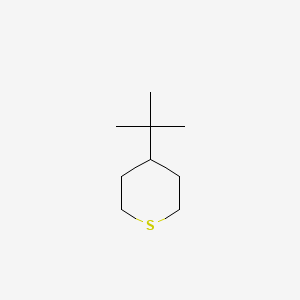
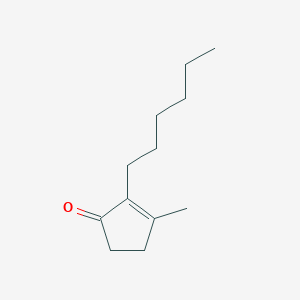

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
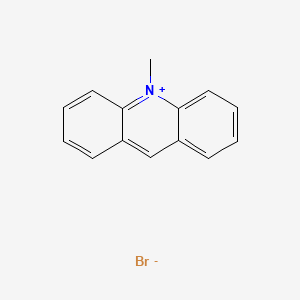
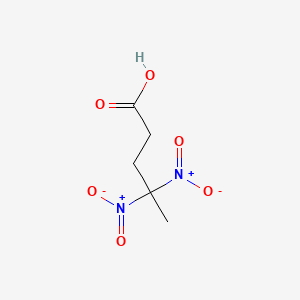

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
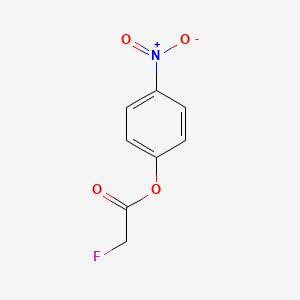
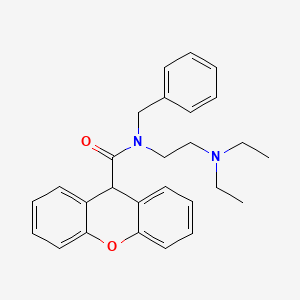
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)
